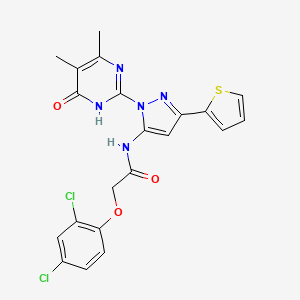

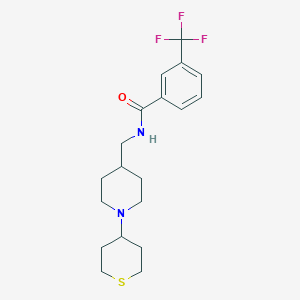

3-((1-(2-(2-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, with the molecular formula C19H20N4O4 and a molecular weight of 368.393, is a piperidine derivative. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in the field of organic chemistry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .科学的研究の応用

Antimicrobial Applications

- Synthesized compounds, including pyran derivatives and pyridine derivatives, have been evaluated for their antimicrobial activities. For instance, compounds have shown promising antibacterial and antifungal activities, comparable to reference antimicrobial agents, indicating their potential as novel antimicrobial agents (Okasha et al., 2022).

Anticancer Applications

- Certain synthesized derivatives have been assessed for their anticancer activities. For example, pyrano[3,2-c]chromene derivatives were synthesized and showed significant in vitro anticancer activity against various cancer cell lines by inducing cell cycle arrest and apoptosis. This illustrates the potential of these compounds in cancer research and therapy (El-Agrody et al., 2020).

Synthesis of Novel Heterocycles

- Research has focused on utilizing certain nitrile compounds as precursors for the synthesis of a wide range of heterocyclic compounds with potential biological activities. These studies demonstrate the versatility of these compounds in organic synthesis, enabling the creation of new molecules with potential therapeutic applications (Fadda et al., 2012).

Enzyme Inhibition

- Some compounds have been evaluated for their ability to inhibit enzymes, such as acetylcholinesterase, which is a target for treating diseases like Alzheimer's. This research illustrates the potential of these compounds in developing new treatments for neurological disorders (Bouazizi et al., 2014).

将来の方向性

The future directions of research on this compound and similar piperidine derivatives could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . The development of fast and cost-effective methods for the synthesis of substituted piperidines is also an important task of modern organic chemistry .

作用機序

Target of Action

Similar compounds have been found to inhibitPARP 1 and 2 and CHK1 activity . These proteins play crucial roles in DNA repair and cell cycle regulation, respectively.

Mode of Action

Similar compounds have shown to inhibit parp 1 and 2 with ic 50 = 38 and 21 nM, respectively , and CHK1 activity with IC50 < 10 nM . This suggests that the compound may bind to these targets and inhibit their activity, leading to changes in cellular processes such as DNA repair and cell cycle progression.

Biochemical Pathways

Inhibition of parp 1 and 2 and chk1 can disrupt dna repair and cell cycle regulation . This could lead to cell death, particularly in cancer cells that rely on these pathways for survival and proliferation.

Pharmacokinetics

Similar compounds have shown cellular potency of <100 nm , suggesting good bioavailability

Result of Action

Inhibition of parp 1 and 2 and chk1 can lead to disruption of dna repair and cell cycle regulation . This could result in cell death, particularly in cancer cells with mutant BRCA-1 and BRCA-2 .

特性

IUPAC Name |

3-[1-[2-(2-methoxyphenoxy)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-25-16-6-2-3-7-17(16)26-13-18(24)23-10-4-5-14(12-23)27-19-15(11-20)21-8-9-22-19/h2-3,6-9,14H,4-5,10,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHIIJLKHAYWJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(2-(2-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Dimethylphenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2398214.png)

![4-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2398216.png)

![(2-Phenyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2398218.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide](/img/structure/B2398220.png)

![[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2398221.png)

![[1,1'-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2398223.png)

![rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2398226.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2398228.png)

![[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol](/img/structure/B2398230.png)

![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2398233.png)